1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane
Description
Structure
3D Structure
Properties
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]-(1,4-diazepan-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F6N2O/c15-13(16,17)10-6-9(7-11(8-10)14(18,19)20)12(23)22-4-1-2-21-3-5-22/h6-8,21H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHKOFPMZMJOAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 1 3,5 Bis Trifluoromethyl Benzoyl 1,4 Diazepane
Synthetic Route Design and Optimization Strategies
The efficient construction of 1-[3,5-bis(trifluoromethyl)benzoyl]-1,4-diazepane hinges on two primary stages: the synthesis of the 1,4-diazepane (also known as homopiperazine) ring and the introduction of the 3,5-bis(trifluoromethyl)benzoyl moiety.
Exploration of Precursor Synthesis for 1,4-Diazepane Ring Systems
The 1,4-diazepane scaffold can be assembled through various synthetic strategies, often starting from acyclic precursors. A common and well-established method involves the cyclization of a C3-N2 unit with a suitable C2 unit. For instance, the reaction of ethylenediamine (B42938) with a 1,3-dihalopropane derivative can yield the seven-membered ring, although this approach can be prone to polymerization and require high-dilution conditions to favor intramolecular cyclization.
More sophisticated and efficient methods have been developed, including domino reactions and multicomponent strategies. A step- and atom-economical protocol for synthesizing 1,4-diazepanes involves the reaction of 1,2-diamines with alkyl 3-oxohex-5-enoates. This process proceeds through the in situ generation of an aza-Nazarov reagent followed by an intramolecular aza-Michael cyclization. Another versatile approach utilizes N-propargylamines as precursors for the construction of the 1,4-diazepane core.
Furthermore, reductive amination of diketones or amino ketones provides a viable route to substituted 1,4-diazepanes. The general synthetic approaches are summarized in the table below.
| Starting Materials | Reagents and Conditions | Product | Key Features |
| Ethylenediamine, 1,3-Dihalopropane | Base, High Dilution | 1,4-Diazepane | Classical approach, can have low yields due to polymerization. |
| 1,2-Diamine, Alkyl 3-oxohex-5-enoate | Heat or Catalyst | Substituted 1,4-Diazepane | Domino reaction, high atom economy. |
| N-Propargylamines | Various (e.g., metal catalysts) | Substituted 1,4-Diazepane | Versatile precursors for diverse derivatives. |
| Diaminoketones | Reducing Agent (e.g., NaBH₄, H₂/Pd) | Substituted 1,4-Diazepane | Reductive amination strategy. |
Acylation Chemistry for Bis(trifluoromethyl)benzoyl Introduction
The introduction of the 3,5-bis(trifluoromethyl)benzoyl group onto the 1,4-diazepane ring is typically achieved through a nucleophilic acyl substitution reaction. The most common acylating agent for this transformation is 3,5-bis(trifluoromethyl)benzoyl chloride, which is highly reactive towards the secondary amine functionalities of the diazepane ring.
A significant challenge in the acylation of 1,4-diazepane is controlling the degree of substitution. As a symmetrical diamine with two secondary amine groups, both mono- and di-acylation are possible. To selectively synthesize the mono-acylated product, this compound, careful control of the reaction stoichiometry is crucial. Typically, using a slight excess of the diamine relative to the acyl chloride can favor mono-substitution.
The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct generated during the reaction. Common bases include tertiary amines such as triethylamine (B128534) or diisopropylethylamine. The choice of solvent is also important, with aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) being commonly employed. An alternative approach for selective mono-acylation involves the ionic immobilization of the diamine on a solid support, followed by acylation and subsequent cleavage from the support. colab.ws
A representative reaction scheme is as follows:
1,4-Diazepane + 3,5-Bis(trifluoromethyl)benzoyl chloride → this compound
| Parameter | Condition | Purpose |
| Stoichiometry | 1,4-Diazepane : Acyl Chloride > 1:1 | Favors mono-acylation. |
| Base | Triethylamine, DIPEA | HCl scavenger. |
| Solvent | DCM, THF, DMF | Aprotic medium for the reaction. |
| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions. |
Stereoselective Synthesis Approaches for Chiral Analogs
The synthesis of chiral, non-racemic analogs of this compound requires the use of enantiomerically pure 1,4-diazepane precursors. Several strategies have been developed for the asymmetric synthesis of substituted 1,4-diazepanes.
One approach involves the use of chiral starting materials, such as amino acids or chiral diamines, which can be elaborated into the diazepane ring while retaining stereochemical integrity. For example, cyclization of a dipeptide precursor can lead to a chiral diketopiperazine which can then be reduced to the corresponding chiral 1,4-diazepane.
Asymmetric catalysis offers another powerful tool for the enantioselective synthesis of 1,4-diazepane derivatives. This can involve asymmetric hydrogenation of a prochiral enamine or imine precursor, or a catalytic asymmetric cyclization reaction. For instance, chiral Brønsted acid catalysts have been employed in the enantioselective desymmetrization of meso-substrates to generate chiral heterocycles. While specific examples for the direct asymmetric synthesis of the parent 1,4-diazepane are less common, these principles can be applied to the synthesis of substituted chiral derivatives which can then be acylated.
Mechanistic Investigations of Key Reaction Steps
Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.
Transition State Analysis in Ring Closure Reactions
Theoretical studies, often employing density functional theory (DFT) calculations, have provided insights into the mechanism of 1,4-diazepine synthesis. For instance, in the formation of diazepine (B8756704) rings from the reaction of cetimine intermediates with aromatic aldehydes, the geometries of reactants, intermediates, transition states, and products can be optimized to elucidate the reaction pathway. Such studies can determine the relative stability of different tautomeric forms of intermediates and identify the most favorable reaction path based on the calculated activation energies of the transition states. These computational analyses can reveal the intricate details of bond formation and breaking during the cyclization process.
Kinetic Studies of Acylation Reactions
The acylation of 1,4-diazepane with 3,5-bis(trifluoromethyl)benzoyl chloride follows a nucleophilic acyl substitution mechanism. The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the diazepane ring on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion as a leaving group and forming the N-acylated product. A proton transfer step, typically facilitated by a base, then neutralizes the resulting ammonium (B1175870) species.
Green Chemistry Principles in Synthetic Route Development
The traditional synthesis of amides, such as this compound, often involves the use of hazardous reagents and volatile organic solvents. Green chemistry offers a paradigm shift towards more sustainable practices by emphasizing waste reduction, the use of safer solvents, and energy efficiency. The application of these principles to the synthesis of the target compound involves exploring catalytic methods to enhance reaction efficiency and investigating the use of alternative reaction media like water or solvent-free conditions.
The N-acylation of 1,4-diazepane with an activated form of 3,5-bis(trifluoromethyl)benzoic acid, such as the corresponding acyl chloride, can be significantly improved through catalysis. Catalysts can lower the activation energy of the reaction, leading to faster reaction rates, milder reaction conditions, and often, higher yields and selectivity. A variety of catalytic systems have been explored for N-acylation reactions, many of which are applicable to the synthesis of the title compound.
Several catalysts have been shown to be effective for N-acylation under various conditions. For instance, magnesium chloride has been used as a heterogeneous catalyst for the acylation of amines with acetic anhydride (B1165640) under solvent-free conditions at room temperature. The use of such readily available and inexpensive catalysts aligns well with the principles of green chemistry. Other methodologies have employed catalysts such as KF-Al2O3, ZnO, and iodine for N-acylation under different conditions. orientjchem.org Enzymatic catalysis also presents a green alternative for the synthesis of N-acyl amino acid amides, often proceeding with high selectivity under mild, aqueous conditions. nih.gov
| Catalyst System | Acylating Agent | Reaction Conditions | Key Advantages |
| Magnesium Chloride (MgCl2·5H2O) | Acetic Anhydride | Solvent-free, Room Temperature | Inexpensive, heterogeneous catalyst, mild conditions. |
| Zinc Oxide (ZnO) | Acetic Anhydride | Varies | Efficient catalysis for N-acylation. orientjchem.org |
| Iodine (I2) | Acetic Anhydride | Varies | Metal-free catalyst. orientjchem.org |
| Lipases | Activated Carboxylic Acids | Aqueous buffer, Mild Temperature | High selectivity, biodegradable catalyst. nih.gov |
| Chiral Isothiourea | Aroyl Chlorides | Organic Solvent, Room Temperature | Atropenantioselective N-acylation. dicp.ac.cn |
This table presents examples of catalytic systems applicable to N-acylation reactions, which could be adapted for the synthesis of this compound.
A significant advancement in green organic synthesis is the move away from traditional organic solvents towards solvent-free reactions or the use of water as a reaction medium. jmchemsci.com Water is an ideal green solvent as it is non-toxic, non-flammable, inexpensive, and widely available. mdpi.com
The N-acylation of amines has been successfully demonstrated in aqueous media. researchgate.net For example, a straightforward and mild synthesis of various arylamides in water has been achieved using benzotriazole (B28993) chemistry, which can be performed at room temperature or under microwave irradiation. nih.gov This approach offers high yields, short reaction times, and a simple workup. nih.gov Another green method involves the efficient acylation of amines with anhydrides in water with the addition of sodium bicarbonate, which also avoids the need for chromatographic purification. researchgate.net
Solvent-free N-acylation is another highly effective green methodology. rsc.org Reactions can be carried out by simply heating a neat mixture of the amine and the acylating agent, often without the need for a catalyst. rsc.org This approach significantly reduces waste and simplifies product isolation. jmchemsci.com Microwave-assisted synthesis under solvent-free conditions can further accelerate reaction times and improve yields. researchgate.net
| Reaction Medium | Acylating Agent | Conditions | Key Advantages |
| Water | Acylbenzotriazoles | Room Temperature or Microwave | Environmentally benign, high yields, catalyst-free. mdpi.comnih.gov |
| Water with NaHCO3 | Anhydrides | Room Temperature | No chromatography needed, chemoselective. researchgate.net |
| Solvent-Free | Acetic Anhydride | Heating (e.g., 80-85 °C) | No solvent waste, simple workup, catalyst-free. rsc.org |
| Solvent-Free (Microwave) | Diketene acetone (B3395972) adduct | 130 °C | Rapid, efficient for cyclic diamine derivatives. researchgate.net |
| Aqueous (Electrochemical) | Carboxylic Acids | Room Temperature, TBAB electrocatalysis | Avoids toxic reagents, high chemoselectivity. rsc.orgrsc.org |
This table illustrates various green synthetic approaches for N-acylation that could be employed for the synthesis of this compound.
Scale-Up Considerations for Academic Research Applications
Transitioning a synthetic procedure from a small-scale laboratory experiment to a larger scale for academic research necessitates careful consideration of several factors to ensure safety, efficiency, and reproducibility. While industrial scale-up involves complex process optimization, academic scale-up focuses on producing sufficient quantities of a compound for further studies, such as biological evaluation.
For the synthesis of this compound, a key consideration is the management of reaction exothermicity. The acylation of amines is often an exothermic process, and on a larger scale, the heat generated may not dissipate as efficiently as in a small flask. This can lead to a runaway reaction. Therefore, controlled addition of the acylating agent (e.g., 3,5-bis(trifluoromethyl)benzoyl chloride) and efficient stirring and cooling are crucial.
The choice of purification method is also important. While chromatography is common for small-scale purification, it can be cumbersome and solvent-intensive for larger quantities. Crystallization is often a more practical and greener alternative for purification on a larger scale, provided a suitable solvent system can be identified.
The use of continuous-flow chemistry offers a modern solution to many scale-up challenges. nih.gov In a flow reactor, reagents are continuously pumped through a heated tube or channel where the reaction occurs. This technology allows for better control over reaction parameters such as temperature and mixing, leading to improved safety and consistency. frontiersin.org Furthermore, scaling up in a flow system can be as simple as running the reactor for a longer period. nih.gov A continuous-flow process for the N-acetylation of various amines has been developed, demonstrating the feasibility of this technology for amide synthesis. mdpi.com
Key Scale-Up Considerations:
Heat Management: Monitor and control the reaction temperature, especially during the addition of the acylating agent.
Reagent Addition: Use a dropping funnel or syringe pump for the controlled addition of the acylating agent on a larger scale.
Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized overheating.
Workup and Purification: Opt for crystallization over chromatography where possible to reduce solvent consumption and simplify the process.
Safety: Conduct a thorough risk assessment before performing a large-scale reaction, considering the hazards of all reagents and potential side reactions.
Flow Chemistry: Consider the use of continuous-flow reactors for safer and more controlled production of larger quantities of the target compound. frontiersin.org
Advanced Structural Characterization and Conformational Analysis
Detailed Spectroscopic Analysis for Conformational Elucidation
Spectroscopic methods are indispensable for probing the three-dimensional structure of molecules in different physical states. For a molecule like 1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane, a combination of nuclear magnetic resonance and vibrational spectroscopy would provide a wealth of information regarding its dynamic conformational behavior.
Multi-dimensional Nuclear Magnetic Resonance (NMR) for Solution Conformation
Multi-dimensional NMR spectroscopy is a powerful tool for determining the solution-state conformation of flexible molecules. For this compound, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra would be the foundational step. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks within the diazepane ring, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would establish direct and long-range carbon-proton correlations, respectively.
The conformational dynamics of the diazepane ring, which can exist in various chair, boat, and twist-boat conformations, could be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). The through-space correlations observed in a NOESY spectrum would provide crucial distance constraints between protons, helping to define the preferred conformation(s) in solution. Furthermore, variable temperature NMR studies could shed light on the energetic barriers between different conformers.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Aromatic CH | 8.1 - 7.9 | 135 - 125 | To C=O, CF₃ |
| Diazepane CH₂ | 3.9 - 3.5 | 55 - 45 | To adjacent CH₂ and C=O |
| Diazepane CH₂ | 3.4 - 3.0 | 50 - 40 | To adjacent CH₂ |
| Diazepane CH₂ | 2.2 - 1.8 | 35 - 25 | To adjacent CH₂ |
| C=O | - | ~168 | - |
| Aromatic C-CF₃ | - | ~132 (q) | - |
| CF₃ | - | ~123 (q) | - |
Note: This table is a representation of expected data and is not based on reported experimental values.
Vibrational Spectroscopy (FT-IR, Raman) for Structural Insights
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, which are sensitive to its structure and conformation. For this compound, the FT-IR spectrum would be expected to show a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. The precise frequency of this band can be influenced by the conformation of the molecule and any intramolecular hydrogen bonding.
The C-F stretching vibrations of the trifluoromethyl groups would give rise to strong bands in the region of 1100-1350 cm⁻¹. The N-H stretching vibration of the secondary amine in the diazepane ring, if present in a protonated form or as an impurity, would appear as a broader band around 3300-3500 cm⁻¹. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-C backbone of the diazepane ring.
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
| Amide C=O stretch | 1630 - 1680 | FT-IR, Raman |
| Aromatic C=C stretch | 1450 - 1600 | FT-IR, Raman |
| C-F stretch | 1100 - 1350 | FT-IR |
| C-N stretch | 1000 - 1250 | FT-IR |
| CH₂ bending | 1400 - 1480 | FT-IR |
X-ray Crystallography for Solid-State Conformational Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. An X-ray crystallographic study of this compound would provide accurate bond lengths, bond angles, and torsion angles, revealing the preferred conformation of the diazepane ring and the orientation of the benzoyl substituent in the crystalline form.
Crystal Polymorphism and Solvate Analysis
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the pharmaceutical sciences. Different polymorphs can exhibit distinct physical properties. A thorough crystallographic investigation would involve screening for different polymorphic forms of this compound by crystallization from a variety of solvents and under different conditions. The formation of solvates, where solvent molecules are incorporated into the crystal lattice, would also be investigated.
Intermolecular Interactions in Crystalline States
The packing of molecules in a crystal is governed by a network of intermolecular interactions. In the case of this compound, potential interactions would include hydrogen bonds involving the amide group and any available amine protons, as well as halogen bonds involving the fluorine atoms of the trifluoromethyl groups. Pi-stacking interactions between the aromatic rings could also play a role in stabilizing the crystal structure. A detailed analysis of the crystal packing would provide insights into the forces that dictate the solid-state assembly of the molecule.
Chiroptical Spectroscopy for Stereochemical Assignment
If this compound were to exist as a chiral molecule, for instance, due to a stable, non-interconverting atropisomeric conformation or the presence of a stereocenter, chiroptical spectroscopy would be essential for its stereochemical assignment. Techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) measure the differential absorption of left and right circularly polarized light. The resulting spectra are highly sensitive to the absolute configuration of the molecule. Comparison of the experimental CD or VCD spectrum with that predicted by quantum chemical calculations would allow for the unambiguous determination of its stereochemistry.
Circular Dichroism (CD) Spectroscopy in Conformational Studies
Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. Although this compound itself is not chiral, it can exist as a racemic mixture of rapidly interconverting enantiomeric conformers. The non-planar diazepane ring, when substituted, can adopt conformations that are mirror images of each other.
In principle, CD spectroscopy could be employed at low temperatures to study the conformational chirality of this compound. By slowing down the rate of ring inversion, it might be possible to observe distinct CD signals for the different enantiomeric conformers. The resulting spectrum would provide valuable information about the preferred twist or chair conformations of the diazepane ring. For analogous chiral 1,4-benzodiazepin-2-ones, CD spectroscopy has been successfully used to distinguish between enantiomers and to study their interactions with biological receptors. nih.govnih.gov
Optical Rotatory Dispersion (ORD) Analysis
Similar to CD spectroscopy, Optical Rotatory Dispersion (ORD) is another chiroptical technique that could provide insights into the stereochemistry of this compound's conformers. ORD measures the change in optical rotation of a substance with the wavelength of light. For a conformationally flexible molecule like the one , ORD could potentially be used to identify the predominant chiral conformers in solution, especially under conditions that favor a particular conformation. The Cotton effect, a characteristic feature in ORD spectra near an absorption band, would be particularly informative about the spatial arrangement of the chromophoric benzoyl group relative to the diazepane ring.
Conformational Landscape Studies of the Diazepane Ring
The conformational landscape of the 1,4-diazepane ring in this molecule is primarily dictated by the steric and electronic properties of the N-benzoyl substituent. Computational modeling, such as Density Functional Theory (DFT), is a crucial tool for mapping this landscape and understanding the energetics of different conformations.
Ring Inversion Dynamics and Barriers
The 1,4-diazepane ring is flexible and undergoes a process of ring inversion, where it flips between different conformations. For the parent 1,4-diazepane, this inversion is rapid at room temperature. However, the introduction of the bulky 3,5-bis(trifluoromethyl)benzoyl group is expected to significantly increase the energy barrier for this process.
Computational studies on similar N-substituted 1,4-diazepane systems have shown that the inversion barrier is sensitive to the nature of the substituent. The large steric demand of the 3,5-bis(trifluoromethyl)benzoyl group would likely lead to a higher energy transition state for ring inversion compared to a smaller substituent. This increased barrier could potentially allow for the separation of conformers at low temperatures.
Table 1: Predicted Ring Inversion Barriers for Substituted 1,4-Diazepanes (Illustrative)
| Substituent at N1 | Predicted Inversion Barrier (kcal/mol) |
|---|---|
| -H | 8-10 |
| -CH₃ | 12-14 |
| -Benzoyl | 15-18 |
| -3,5-Bis(trifluoromethyl)benzoyl | >18 (estimated) |
Note: These are estimated values based on trends observed in related compounds and are for illustrative purposes.
Influence of Substituents on Preferred Conformations
Studies on N,N-disubstituted-1,4-diazepanes have revealed that bulky substituents can lead to unexpected low-energy conformations, such as a twist-boat conformation, stabilized by intramolecular interactions. nih.gov In the case of this compound, it is plausible that the molecule adopts a conformation where the bulky benzoyl group occupies a pseudo-equatorial position to minimize steric strain. The diazepane ring itself is likely to exist in a twist-chair or a distorted chair conformation to accommodate the large substituent.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1,4-Diazepane |
Computational Chemistry and Molecular Modeling of 1 3,5 Bis Trifluoromethyl Benzoyl 1,4 Diazepane
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 1-[3,5-bis(trifluoromethyl)benzoyl]-1,4-diazepane, offering a detailed perspective on its reactivity and molecular orbitals.
Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-31G(d,p), can provide a comprehensive understanding of its molecular orbitals and charge distribution. nih.gov
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. Based on studies of analogous compounds containing the 3,5-bis(trifluoromethyl)phenyl moiety, the HOMO is expected to be localized primarily on the electron-rich regions of the molecule, such as the nitrogen atoms of the diazepane ring and the carbonyl oxygen. mdpi.com Conversely, the LUMO is anticipated to be distributed over the electron-deficient 3,5-bis(trifluoromethyl)benzoyl group, particularly the aromatic ring and the trifluoromethyl carbons. mdpi.com
The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For a related compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, the HOMO-LUMO gap was calculated, providing a reference for what might be expected for this compound. researchgate.net
Table 1: Predicted Molecular Orbital Properties of this compound based on Analogous Compounds
| Property | Predicted Value/Region | Reference Compound |
| HOMO Localization | Diazepane Nitrogen Atoms, Carbonyl Oxygen | N-(3,5-bis(trifluoromethyl)benzyl)stearamide mdpi.com |
| LUMO Localization | 3,5-bis(trifluoromethyl)phenyl Moiety | N-(3,5-bis(trifluoromethyl)benzyl)stearamide mdpi.com |
| HOMO-LUMO Energy Gap | Indicative of moderate to high stability | General DFT studies of organic molecules |
Note: The specific energy values would require a dedicated DFT calculation for this compound.
Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations and are invaluable for visualizing the charge distribution. For this compound, the MEP would likely show a negative potential (electron-rich) region around the carbonyl oxygen and a positive potential (electron-deficient) region around the amide proton and the trifluoromethyl groups. mdpi.com These charged regions are crucial for understanding intermolecular interactions.
Prediction of Reaction Pathways and Transition States
DFT calculations can also be employed to predict the most likely pathways for chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, which are the energy maxima along a reaction coordinate, and intermediates. The energy of these transition states determines the activation energy of a reaction, and thus its rate. For instance, the reactivity of the carbonyl group towards nucleophilic attack or the susceptibility of the diazepane ring to conformational changes can be modeled to understand its chemical behavior and stability.
Molecular Mechanics and Dynamics Simulations
While quantum mechanics provides detailed electronic information, molecular mechanics and dynamics simulations are better suited for exploring the conformational landscape and dynamic behavior of larger molecules over time.
Conformational Searching and Energy Minimization
The 1,4-diazepane ring is a flexible seven-membered ring that can adopt several conformations, such as chair, boat, and twist-boat forms. nih.govnih.gov Conformational searching algorithms, coupled with energy minimization using force fields like MMFF94 or AMBER, can identify the most stable, low-energy conformations of this compound.
Studies on similar N,N-disubstituted-1,4-diazepane derivatives have shown a preference for a twist-boat conformation, which is characterized by an intramolecular π-stacking interaction. nih.gov In the case of this compound, it is plausible that a similar low-energy conformation exists where the 3,5-bis(trifluoromethyl)benzoyl group folds over the diazepane ring. However, other conformations, such as a chair-like structure, are also possible, and the energetic landscape is likely complex. nih.gov
Table 2: Possible Low-Energy Conformations of the 1,4-Diazepane Ring
| Conformation | Key Features | Predicted Stability for this compound |
| Twist-Boat | Potential for intramolecular π-stacking | High, based on similar N,N-disubstituted derivatives nih.gov |
| Chair | Generally a stable conformation for seven-membered rings | Moderate to high, observed in other 1,4-diazepane structures nih.gov |
| Boat | Typically a higher energy conformation | Low |
Solvation Effects on Molecular Conformation and Dynamics
The presence of a solvent can significantly influence the conformational preferences and dynamics of a molecule. Molecular dynamics (MD) simulations in explicit or implicit solvent models can provide a realistic picture of how this compound behaves in different environments.
Implicit solvation models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with DFT or molecular mechanics to calculate the free energy of solvation. youtube.com These models treat the solvent as a continuous medium with a specific dielectric constant, which can affect the relative energies of different conformers. For a molecule like this compound, polar solvents would be expected to stabilize conformations with a larger dipole moment.
Explicit solvent MD simulations, where individual solvent molecules are included in the simulation box, offer a more detailed view of solute-solvent interactions, including the formation of hydrogen bonds and the organization of the solvent shell around the molecule. These simulations can reveal how the dynamic behavior of the flexible diazepane ring is influenced by the surrounding solvent molecules.
Ligand-Target Interaction Modeling (Theoretical)
Theoretical modeling of ligand-target interactions is crucial for understanding the potential biological activity of this compound. Techniques such as molecular docking and molecular dynamics simulations of the ligand-protein complex are commonly employed.
Molecular docking can be used to predict the preferred binding orientation of this compound within the active site of a biological target. The scoring functions used in docking programs estimate the binding affinity based on factors like shape complementarity, electrostatic interactions, and hydrogen bonding.
Given the structural similarities to benzodiazepines, a hypothetical target for docking studies could be the benzodiazepine (B76468) binding site on the GABAA receptor. nih.gov In such a model, the 3,5-bis(trifluoromethyl)benzoyl group could engage in hydrophobic and aromatic stacking interactions with nonpolar residues in the binding pocket, while the carbonyl oxygen and diazepane nitrogens could act as hydrogen bond acceptors or donors. nih.govresearchgate.net
Following docking, molecular dynamics simulations of the predicted ligand-receptor complex can be performed to assess the stability of the binding mode and to observe the dynamic interactions over time. These simulations can provide a more accurate estimation of the binding free energy and reveal key residues that are crucial for the interaction.
Molecular Docking Simulations with Hypothetical Binding Sites
Molecular docking is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. openmedicinalchemistryjournal.com This technique is instrumental in drug discovery for predicting the binding affinity and mode of a ligand within a protein's active site. nih.govmdpi.com
For this compound, a hypothetical molecular docking simulation could be performed against a relevant biological target. Given the structural motifs, potential targets could include G-protein coupled receptors (GPCRs) or enzymes where related benzoyl or diazepine (B8756704) structures have shown activity. The 1,4-diazepane ring is a recognized "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. jocpr.comdntb.gov.ua
The simulation would involve preparing the 3D structure of the compound and docking it into the defined binding pocket of a target protein. The docking algorithm would then generate various binding poses, which are scored based on factors like intermolecular energies, including electrostatic and van der Waals interactions. The two trifluoromethyl (CF3) groups on the benzoyl ring are expected to play a significant role in binding, potentially by increasing lipophilicity and participating in specific interactions within hydrophobic pockets of a receptor. jelsciences.com The carbonyl oxygen and the nitrogen atoms of the diazepane ring are likely to act as hydrogen bond acceptors and donors, respectively.
A theoretical docking study could yield results similar to those shown in the table below, indicating the predicted binding affinity and key interactions with amino acid residues in a hypothetical active site.
| Hypothetical Target | Docking Score (kcal/mol) | Predicted Interacting Residues | Type of Interaction |
|---|---|---|---|
| Enzyme X (e.g., Kinase) | -9.5 | LEU 83, VAL 65 | Hydrophobic (CF3 groups) |
| ASP 145 | Hydrogen Bond (Diazepane N-H) | ||
| SER 142 | Hydrogen Bond (Carbonyl Oxygen) | ||
| Receptor Y (e.g., GPCR) | -8.8 | PHE 250, TRP 310 | π-π Stacking (Benzoyl ring) |
| ILE 120 | Hydrophobic (CF3 groups) |
Pharmacophore Modeling for Structural Feature Identification
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. dntb.gov.ua This approach is valuable for virtual screening and designing new molecules with desired biological activity. nih.gov
A pharmacophore model for this compound would highlight several key features. The model would likely be constructed based on the structures of other active molecules that bind to a similar target. For instance, studies on related 3,5-bis(trifluoromethyl)benzylamino benzamides have identified key pharmacophoric features for CETP inhibition, including aromatic rings and hydrogen bond acceptors. dntb.gov.ua
The essential pharmacophoric features of this compound would likely include:
Two Hydrophobic/Aromatic Features: Represented by the 3,5-bis(trifluoromethyl)phenyl group. The trifluoromethyl groups significantly enhance the hydrophobic character.
One Hydrogen Bond Acceptor: The carbonyl oxygen of the benzoyl group.
One Hydrogen Bond Donor: The secondary amine within the 1,4-diazepane ring.
One Positive Ionizable Feature: The tertiary amine in the diazepane ring, which could be protonated under physiological conditions.
| Pharmacophoric Feature | Molecular Moiety | Predicted Role in Binding |
|---|---|---|
| Aromatic/Hydrophobic | 3,5-Bis(trifluoromethyl)phenyl ring | Interaction with hydrophobic pockets; π-π stacking |
| Hydrogen Bond Acceptor | Carbonyl Oxygen (C=O) | Forms hydrogen bonds with donor residues (e.g., Ser, Thr, Asn) |
| Hydrogen Bond Donor | Secondary Amine (N-H) of Diazepane | Forms hydrogen bonds with acceptor residues (e.g., Asp, Glu) |
| Positive Ionizable | Tertiary Amine of Diazepane | Potential for ionic interactions with acidic residues |
Molecular Dynamics of Compound-Target Complexes (Theoretical)
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations can assess the stability of a ligand-protein complex predicted by molecular docking and provide insights into the dynamic behavior of the system. nih.govnih.gov
A theoretical MD simulation of the this compound docked into a hypothetical protein target would be performed to validate the binding pose and stability. The simulation would typically run for a duration of nanoseconds to microseconds, tracking the trajectory of all atoms in the system. Analysis of the simulation can reveal important information, such as the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex. Lower and stable RMSD values suggest a stable binding mode.
Furthermore, analysis of the root-mean-square fluctuation (RMSF) can identify flexible regions of the protein upon ligand binding. The simulation can also confirm the persistence of key interactions (like hydrogen bonds) observed in the initial docking pose over the simulation time. researchgate.net
In Silico Prediction of Spectroscopic Parameters
Computational methods, particularly Density Functional Theory (DFT), can be used to predict various molecular properties, including spectroscopic parameters. researchgate.net These predictions are valuable for confirming the structure of newly synthesized compounds by comparing theoretical spectra with experimental data. mdpi.com
DFT calculations, often using methods like B3LYP with a basis set such as 6-311+G(d,p), can be employed to predict the infrared (IR) vibrational frequencies and the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. mdpi.com
Predicted IR Spectrum: The calculation would predict characteristic vibrational frequencies. Key predicted peaks would include C-H stretching from the aromatic and aliphatic parts, a strong C=O stretching frequency for the amide carbonyl group, N-H stretching for the secondary amine, and strong C-F stretching frequencies from the two trifluoromethyl groups.
Predicted NMR Spectra: The ¹H NMR spectrum would be predicted to show distinct signals for the aromatic protons on the bis(trifluoromethyl)phenyl ring, as well as complex multiplets for the methylene (B1212753) protons of the diazepane ring. The ¹³C NMR spectrum prediction would identify signals for the aromatic carbons, the carbonyl carbon, the aliphatic carbons of the diazepane ring, and the characteristic quartet signals for the trifluoromethyl carbons due to C-F coupling. mdpi.com
| Parameter | Predicted Value | Assignment |
|---|---|---|
| ¹H NMR Chemical Shift (δ, ppm) | ~7.8-8.0 | Aromatic Protons (s) |
| ~3.5-3.9 | Diazepane Protons (-CH₂-) | |
| ¹³C NMR Chemical Shift (δ, ppm) | ~168-172 | Carbonyl Carbon (C=O) |
| ~120-140 | Aromatic Carbons | |
| ~123 (quartet, ¹JCF ≈ 275 Hz) | Trifluoromethyl Carbon (-CF₃) | |
| ~40-55 | Diazepane Carbons (-CH₂-) | |
| IR Frequency (cm⁻¹) | ~3350 | N-H Stretch |
| ~2900-3100 | C-H Stretch (Aromatic & Aliphatic) | |
| ~1650 | C=O Stretch (Amide) | |
| ~1100-1350 | C-F Stretch |
Derivatization and Structure Activity Relationship Sar Studies at the Molecular Level
Systematic Derivatization Strategies of the Diazepane Ring
The 1,4-diazepane ring is a flexible seven-membered heterocycle that serves as a versatile scaffold in medicinal chemistry. Its non-aromatic nature and the presence of a secondary amine (at the N4 position) provide a prime site for derivatization without altering the core benzoyl interaction.
The secondary amine at the N4 position of the 1,4-diazepane ring is a readily modifiable handle for introducing a variety of substituents through N-alkylation or N-acylation reactions. nih.gov N-alkylation, typically achieved by reacting the parent compound with alkyl halides, can introduce small alkyl groups (methyl, ethyl), larger branched or cyclic groups (isopropyl, cyclopropyl), or functionalized chains (e.g., containing hydroxyl or ether groups). researchgate.net These modifications primarily influence the compound's steric bulk, lipophilicity, and potential to form hydrogen bonds, which can significantly affect its binding affinity and pharmacokinetic properties.
N-acylation introduces an amide bond, which can act as a hydrogen bond donor and acceptor. Varying the acyl group allows for the exploration of different electronic and steric effects at the N4 position.
The table below illustrates potential modifications at the N4-position and their predicted influence on key physicochemical properties.
| Modification Type | N4-Substituent (R) | Predicted Effect on Lipophilicity (logP) | Potential for H-Bonding | Steric Influence |
| N-Alkylation | -CH₃ (Methyl) | Slight Increase | None | Minimal |
| -CH₂CH₂OH (Hydroxyethyl) | Decrease | Yes (Acceptor/Donor) | Moderate | |
| -CH(CH₃)₂ (Isopropyl) | Moderate Increase | None | Moderate | |
| -c-C₃H₅ (Cyclopropyl) | Moderate Increase | None | Moderate | |
| -CH₂Ph (Benzyl) | Significant Increase | None (π-stacking possible) | Significant | |
| N-Acylation | -C(O)CH₃ (Acetyl) | Neutral/Slight Decrease | Yes (Acceptor) | Minimal |
| -C(O)Ph (Benzoyl) | Moderate Increase | Yes (Acceptor) | Significant |
This table presents hypothetical data based on general chemical principles.
More profound structural modifications involve altering the diazepane ring itself. Such changes can fundamentally reshape the molecule's three-dimensional conformation and the spatial relationship between the benzoyl moiety and any substituents at the N4 position.
Ring Expansion/Contraction: Synthetic strategies can be employed to create analogues with different ring sizes. For instance, a six-membered piperazine (B1678402) ring (ring contraction) or an eight-membered 1,4-diazocane ring (ring expansion) would lead to significant changes in bond angles and conformational flexibility. Ring expansion from a six-membered piperidine (B6355638) to a seven-membered diazepine (B8756704) has been documented as a synthetic strategy in related heterocyclic chemistry. beilstein-journals.org
Modifications to the Bis(trifluoromethyl)benzoyl Moiety
The 3,5-bis(trifluoromethyl)benzoyl group is a critical component of the molecule, likely responsible for key binding interactions through its unique electronic and steric properties.
The substitution pattern on the aromatic ring dictates its electronic nature and interaction profile. While the 3,5-bis(trifluoromethyl) arrangement is a common motif in medicinal chemistry, exploring other substitution patterns can provide valuable SAR insights. This can involve:
Positional Isomerism: Moving the trifluoromethyl groups to other positions on the ring (e.g., 2,4- or 3,4-substitution) to probe the spatial requirements of the target's binding pocket.
Varying Substituents: Replacing one or both trifluoromethyl groups with other electron-withdrawing groups (e.g., -Cl, -CN, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) to modulate the electronic character of the benzoyl group. An electron-rich substitution can favor increased activity in some related benzodiazepine (B76468) systems. researchgate.net
The table below summarizes the electronic and lipophilic properties of various substituents that could be explored on the phenyl ring.
| Substituent (X) | Position | Hammett Constant (σ) | Hydrophobicity Constant (π) |
| -CF₃ | meta | +0.43 | +0.88 |
| -Cl | meta | +0.37 | +0.71 |
| -CN | meta | +0.56 | -0.57 |
| -NO₂ | meta | +0.71 | -0.28 |
| -CH₃ | meta | -0.07 | +0.56 |
| -OCH₃ | meta | +0.12 | -0.02 |
Data sourced from established physical organic chemistry parameters.
Potential isosteres for the trifluoromethyl group include the cyano (-CN), pentafluorosulfanyl (-SF₅), or ethylsulfonyl (-SO₂Et) groups. Each replacement would subtly alter the local electronics, lipophilicity, and metabolic profile of the benzoyl moiety.
| Group | van der Waals Volume (ų) | Dipole Moment (Debye) | Lipophilicity (π) | Metabolic Stability |
| -CF₃ | 42.6 | ~2.5 | +0.88 | Generally High |
| -CN | 27.5 | ~4.0 | -0.57 | Variable |
| -Cl | 19.9 | ~1.5 | +0.71 | Generally High |
| -I | 32.2 | ~1.3 | +1.12 | Moderate |
| -SF₅ | 69.7 | ~3.3 | +1.50 | Very High |
This table presents comparative data based on published chemical literature.
Conformational SAR and Topological Relationships
The bulky 3,5-bis(trifluoromethyl)benzoyl group at the N1 position and any substituent at the N4 position will significantly influence the conformational equilibrium of the diazepane ring. For instance, large substituents often prefer to occupy equatorial positions to minimize steric hindrance. nih.gov Computational analysis and techniques like NMR spectroscopy can be used to determine the predominant conformation in solution. Understanding the preferred conformation is essential for SAR, as it reveals the precise spatial orientation of the pharmacophoric elements required for optimal interaction with a biological target. The relationship between the ring conformation and the orientation of its substituents is a key aspect of conformational SAR studies.
Advanced Analytical Methodologies in Research on 1 3,5 Bis Trifluoromethyl Benzoyl 1,4 Diazepane
Chromatographic Separations for Isomer Resolution and Purity Assessment
Chromatographic techniques are indispensable for separating the target compound from impurities, byproducts, and potential stereoisomers, ensuring the quality and integrity of research findings.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
The 1,4-diazepane ring in 1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane is not planar and can adopt various conformations. Depending on the substitution and conformational stability, the molecule can be chiral. Therefore, if a synthetic route produces a racemic mixture, it is crucial to separate the enantiomers and determine the enantiomeric excess (ee) of a desired stereoisomer. Chiral High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose. nih.govresearchgate.net
This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) coated on a silica (B1680970) support, are highly effective for resolving a wide range of chiral compounds, including those with heterocyclic scaffolds. nih.gov For this compound, a column like Chiralpak® AD or Chiralcel® OD, which are known for their broad applicability, would be a logical choice for method development. The separation is typically achieved using a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar alcohol modifier (e.g., isopropanol (B130326) or ethanol).
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25 °C |
| Hypothetical Retention Time (R-enantiomer) | 8.5 min |
| Hypothetical Retention Time (S-enantiomer) | 10.2 min |
This interactive table presents a hypothetical Chiral HPLC method for the enantiomeric resolution of this compound.
Gas Chromatography (GC) for Volatile Byproducts and Purity
Gas Chromatography (GC) is a powerful technique for assessing the purity of a compound by separating it from volatile and semi-volatile impurities. birchbiotech.com In the synthesis of this compound, GC can detect residual solvents, unreacted starting materials like 1,4-diazepane, or volatile byproducts. Given the relatively high molecular weight and polarity of the target compound, direct GC analysis might require high temperatures, which could risk thermal degradation.
In many cases involving compounds with similar properties, a derivatization step, such as silylation, is employed to increase volatility and thermal stability. nist.gov However, for a general purity screen, a high-temperature capillary column with a stable stationary phase (e.g., a 5% phenyl-polysiloxane) coupled with a Flame Ionization Detector (FID) can provide a quantitative assessment of purity, often expressed as a percentage of the total peak area.
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at 1.2 mL/min |
| Injector Temperature | 280 °C |
| Temperature Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |
| Detector | Flame Ionization Detector (FID) at 320 °C |
This interactive table outlines a typical Gas Chromatography method for assessing the purity of this compound.
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are essential for analyzing complex mixtures and identifying unknown components.
LC-MS/MS for Metabolite Identification in in vitro Research
Understanding the metabolic fate of a new chemical entity is a critical aspect of drug discovery. Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying metabolites produced in in vitro systems, such as human liver microsomes (HLMs). researchgate.netmdpi.com These systems contain key drug-metabolizing enzymes.
For this compound, incubation with HLMs and cofactors like NADPH would likely produce a range of phase I metabolites. researchgate.net Common metabolic pathways for similar structures include oxidation (hydroxylation) on the diazepane ring or the aromatic ring, and potentially N-dealkylation if substituents were present on the second nitrogen. nih.gov LC separates the parent compound from its metabolites, which are then ionized (typically via electrospray ionization, ESI) and analyzed by the mass spectrometer. The first stage (MS1) detects the protonated molecular ions [M+H]⁺ of the metabolites. The second stage (MS/MS) involves fragmenting these ions to produce a characteristic pattern that helps elucidate the metabolite's structure. nih.gov
| Parent Ion [M+H]⁺ (m/z) | Proposed Transformation | Key Fragment Ions (m/z) |
| 381.1 | Parent Compound | 255.0 (loss of diazepane), 100.1 (diazepane fragment) |
| 397.1 (+16 Da) | Monohydroxylation | 255.0, 116.1 (hydroxylated diazepane) |
| 413.1 (+32 Da) | Dihydroxylation | 255.0, 132.1 (dihydroxylated diazepane) |
This interactive table shows hypothetical data from an LC-MS/MS analysis for the identification of in vitro metabolites of this compound.
GC-MS for Reaction Mixture Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS, making it an ideal tool for analyzing the complex mixtures resulting from chemical synthesis. researchgate.net It can be used to confirm the identity of the desired product, identify reaction byproducts, and assess the consumption of starting materials.
During the synthesis of this compound from precursors like 3,5-bis(trifluoromethyl)benzoyl chloride and 1,4-diazepane, GC-MS can monitor the reaction's progress. Each component separated by the GC column enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification by comparison to spectral libraries or by interpretation of fragmentation patterns. researchgate.net
| Compound | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) |
| 1,4-Diazepane | 4.5 | 100 (M⁺), 70, 56, 43 |
| 3,5-Bis(trifluoromethyl)benzoyl chloride | 8.2 | 272 (M⁺), 255, 237, 209 |
| Product | 15.8 | 380 (M⁺), 255, 125, 100 |
This interactive table displays hypothetical GC-MS data for the analysis of a reaction mixture for the synthesis of this compound.
NMR Spectroscopy in Reaction Monitoring and Mechanism Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for unambiguous structure elucidation and can also be adapted for real-time reaction monitoring to gain insights into reaction kinetics and mechanisms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework, confirming the successful acylation of the 1,4-diazepane ring. The appearance of signals corresponding to the benzoyl group and shifts in the signals of the diazepane protons confirm the formation of the amide bond.
Furthermore, ¹⁹F NMR is particularly powerful for this molecule due to the two trifluoromethyl (CF₃) groups. These groups provide a strong, sharp singlet in a region of the spectrum that is free from other signals, making it an excellent probe for monitoring the reaction. The disappearance of the ¹⁹F signal from a starting material like 3,5-bis(trifluoromethyl)benzoyl chloride and the appearance of a new ¹⁹F signal for the product can be used to track the reaction's progress quantitatively and in real-time. This allows for the optimization of reaction conditions and provides a deeper understanding of the underlying reaction mechanism.
| Nucleus | Starting Material (e.g., 3,5-Bis(trifluoromethyl)benzoyl chloride) | Product (this compound) |
| ¹H NMR | Aromatic protons (~8.0-8.2 ppm) | Aromatic protons (~7.8-8.0 ppm), Diazepane protons (~1.8-3.8 ppm) |
| ¹⁹F NMR | Singlet at ~ -63.0 ppm | Singlet at ~ -62.8 ppm |
This interactive table summarizes the expected characteristic NMR chemical shifts (hypothetical values in ppm) useful for monitoring the synthesis of this compound.
Real-Time NMR for Kinetic Data Acquisition
Real-time Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions and dynamic processes as they occur. By acquiring a series of NMR spectra over time, it is possible to track the concentration changes of reactants, intermediates, and products, thereby allowing for the determination of reaction rates and kinetic parameters.
A potential application for this compound is the study of its conformational dynamics, specifically the restricted rotation around the amide (C-N) bond. nih.govnanalysis.comazom.com Due to the partial double bond character of the amide linkage, rotation is hindered, which can lead to the existence of distinct rotational isomers (rotamers) that are observable by NMR at certain temperatures. nih.govnanalysis.comazom.com
A hypothetical variable-temperature NMR experiment could be designed to measure the rate of interconversion between these rotamers. By monitoring the coalescence of specific proton signals as the temperature is increased, the energy barrier to rotation can be calculated. For instance, protons on the diazepane ring adjacent to the nitrogen atom would likely exhibit different chemical shifts in each rotameric form.
| Time (s) | Integral of Signal A (Rotamer 1) | Integral of Signal B (Rotamer 2) | Mole Fraction of A | Rate Constant k (s⁻¹) |
| 0 | 1.00 | 0.00 | 1.00 | - |
| 60 | 0.85 | 0.15 | 0.85 | 0.0027 |
| 120 | 0.72 | 0.28 | 0.72 | 0.0027 |
| 180 | 0.61 | 0.39 | 0.61 | 0.0028 |
| 300 | 0.45 | 0.55 | 0.45 | 0.0027 |
| 600 | 0.20 | 0.80 | 0.20 | 0.0027 |
NMR Titration for Ligand Binding Studies (Theoretical)
NMR titration is a highly effective method for studying non-covalent interactions between a host molecule and a ligand in solution. creative-biostructure.combohrium.comresearchgate.net By systematically adding a ligand to a solution of the host and monitoring the changes in the NMR spectrum, one can determine the binding affinity (association constant, Ka) and stoichiometry of the interaction. The chemical shifts of protons near the binding site of the host molecule are particularly sensitive to the binding event.
Theoretically, the 1,4-diazepane moiety of this compound could act as a hydrogen bond acceptor, interacting with a suitable donor molecule (ligand). An NMR titration experiment could be performed where a solution of the compound is titrated with a known concentration of a ligand, such as a phenol (B47542) derivative. The chemical shift of the N-H proton or adjacent C-H protons on the diazepane ring would be monitored. The change in chemical shift (Δδ) as a function of the ligand concentration can be fitted to a binding isotherm to calculate the association constant.
| Ligand Concentration (mM) | Chemical Shift of Diazepane Proton (ppm) | Change in Chemical Shift (Δδ, ppm) |
| 0.0 | 3.500 | 0.000 |
| 0.2 | 3.515 | 0.015 |
| 0.4 | 3.528 | 0.028 |
| 0.6 | 3.539 | 0.039 |
| 0.8 | 3.548 | 0.048 |
| 1.0 | 3.555 | 0.055 |
| 2.0 | 3.575 | 0.075 |
| 5.0 | 3.590 | 0.090 |
Advanced Mass Spectrometry for Isotopic Labeling Studies
Advanced mass spectrometry techniques are indispensable for the structural elucidation and mechanistic investigation of organic compounds. High-resolution mass spectrometry and isotope labeling studies, in particular, provide a wealth of information that is often unattainable by other methods.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, typically to four or more decimal places. libretexts.orgyoutube.comucla.edulibretexts.org This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass, as each element has a unique mass defect. libretexts.orgyoutube.comucla.edulibretexts.org
For this compound, with a molecular formula of C₁₄H₁₄F₆N₂O, HRMS is the definitive method for confirming its composition. By comparing the experimentally measured exact mass with the theoretically calculated mass, the molecular formula can be verified with a high degree of confidence.
| Ion Species | Theoretical Exact Mass (m/z) | Hypothetical Measured Mass (m/z) | Mass Error (ppm) |
| [M+H]⁺ | 341.1138 | 341.1142 | 1.17 |
| [M+Na]⁺ | 363.0957 | 363.0963 | 1.65 |
Isotope Exchange Studies for Mechanistic Research
Isotope exchange studies, coupled with mass spectrometry, are a powerful tool for elucidating reaction mechanisms. researchgate.netias.ac.innih.gov By replacing an atom in a reactant with one of its heavier isotopes (e.g., ¹H with ²H, ¹⁶O with ¹⁸O, or ¹⁴N with ¹⁵N), the fate of that atom can be traced throughout a chemical transformation. researchgate.netias.ac.innih.gov
A hypothetical mechanistic study could investigate the hydrolysis of the amide bond in this compound. The reaction could be carried out in water enriched with the ¹⁸O isotope (H₂¹⁸O). If the hydrolysis proceeds via a typical nucleophilic acyl substitution mechanism, the ¹⁸O atom from the water would be incorporated into the carboxylic acid product (3,5-bis(trifluoromethyl)benzoic acid). This incorporation would be readily detectable as a 2 Dalton mass shift in the mass spectrum of the product.
| Product | Reaction Solvent | Expected [M-H]⁻ Ion | Observed [M-H]⁻ Ion (m/z) | Conclusion |
| 3,5-Bis(trifluoromethyl)benzoic acid | H₂¹⁶O | C₉H₃F₆O₂⁻ | 257.0043 | No ¹⁸O incorporation |
| 3,5-Bis(trifluoromethyl)benzoic acid | H₂¹⁸O | C₉H₃F₆¹⁶O¹⁸O⁻ | 259.0086 | ¹⁸O incorporation observed |
Theoretical Frameworks and Chemical Biology Applications of the Compound
Development of the Compound as a Molecular Probe
Molecular probes are indispensable tools in chemical biology for visualizing and quantifying biological molecules and processes. The structural attributes of 1-[3,5-bis(trifluoromethyl)benzoyl]-1,4-diazepane make it an intriguing candidate for development into a sophisticated molecular probe.
The development of fluorescent analogs of this compound could enable the investigation of its interactions with biological targets through techniques like fluorescence microscopy and spectroscopy. A theoretical approach to designing such probes would involve the strategic attachment of a fluorophore to the core structure without significantly perturbing its binding properties. The 1,4-diazepane ring offers a suitable point of attachment for a fluorophore, potentially at the 4-position, to minimize interference with the binding interactions likely mediated by the bis(trifluoromethyl)benzoyl moiety.
A variety of fluorophores could be theoretically conjugated to the diazepane nitrogen. The choice of fluorophore would depend on the specific application, considering factors such as quantum yield, photostability, and spectral properties. For instance, a coumarin (B35378) or fluorescein (B123965) derivative could be appended via a flexible linker to create a fluorescent probe. The design would aim to preserve the parent compound's binding affinity for its hypothetical target.
Table 1: Theoretical Design of Fluorescent Analogs
| Analog | Fluorophore | Excitation Max (nm) | Emission Max (nm) | Proposed Application |
|---|---|---|---|---|
| Compound-F1 | Fluorescein isothiocyanate (FITC) | 495 | 519 | High-resolution cellular imaging |
| Compound-C1 | 7-Amino-4-methylcoumarin (AMC) | 350 | 450 | Ratiometric sensing |
| Compound-N1 | NBD (Nitrobenzoxadiazole) | 465 | 535 | Probing hydrophobic binding pockets |
| Compound-B1 | BODIPY FL | 503 | 512 | Live-cell imaging due to high photostability |
For quantitative receptor binding assays and in vivo imaging techniques like Positron Emission Tomography (PET), radiolabeled versions of this compound would be invaluable. The introduction of a radionuclide such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F) would be a key objective.
One plausible strategy for radiolabeling would involve the synthesis of a precursor molecule that can be rapidly and efficiently labeled in the final step. For ¹¹C labeling, a desmethyl precursor could be synthesized, allowing for the introduction of a [¹¹C]methyl group at the 4-position of the diazepane ring via reaction with [¹¹C]methyl iodide or [¹¹C]methyl triflate.
For ¹⁸F labeling, a precursor with a suitable leaving group (e.g., a nitro or trimethylammonium group) on the phenyl ring could be designed, enabling nucleophilic substitution with [¹⁸F]fluoride. However, a more direct approach might involve the synthesis of a precursor where one of the trifluoromethyl groups is replaced by a suitable leaving group for late-stage fluorination.
Table 2: Potential Radiolabeling Strategies
| Isotope | Labeling Position | Precursor | Labeling Reagent | Potential Application |
|---|---|---|---|---|
| ¹¹C | 4-position of diazepane | N-desmethyl analog | [¹¹C]CH₃I | PET imaging of target receptor density |
Exploration of Novel Molecular Targets (Hypothetical Interactions)
The unique combination of a flexible diazepine (B8756704) ring and a rigid, electron-deficient aromatic system suggests that this compound could interact with a variety of biological targets.
In the absence of experimental data, computational screening, or in silico docking, can provide valuable insights into the potential protein targets of this compound. A virtual screening campaign against a library of protein structures, such as those in the Protein Data Bank (PDB), could identify proteins with binding pockets that are sterically and electronically complementary to the compound.
The bis(trifluoromethyl)phenyl moiety is a key feature for potential interactions. The trifluoromethyl groups are highly lipophilic and can participate in hydrophobic interactions, while the fluorine atoms can form halogen bonds or other non-covalent interactions. The benzoyl carbonyl group can act as a hydrogen bond acceptor. The flexible diazepane ring can adopt various conformations to fit into different binding sites.
Table 3: Hypothetical High-Scoring Hits from a Virtual Screening
| Protein Target Class | Representative PDB ID | Predicted Binding Affinity (ΔG, kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| G-protein coupled receptors (GPCRs) | 5C1M (Chemokine receptor) | -9.5 | Hydrophobic interactions with trifluoromethyl groups in a transmembrane pocket. |
| Ion Channels | 6W7A (Sodium channel) | -8.8 | Cation-π interaction with the phenyl ring and hydrogen bonding with the carbonyl group. |
| Kinases | 3LOK (Tyrosine kinase) | -8.2 | Interaction of the diazepane ring with the hinge region and hydrophobic packing of the benzoyl group. |
Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, offering a more subtle and potentially safer way to control receptor activity. The structure of this compound is well-suited for exploring allosteric modulation. Its conformational flexibility, combined with the distinct electronic properties of the bis(trifluoromethyl)benzoyl group, could allow it to bind to allosteric pockets and induce conformational changes in the target protein.
For instance, in the context of GPCRs, an allosteric site is often located in a less conserved region, which could be targeted by the unique features of this compound to achieve receptor subtype selectivity. Similarly, for ion channels, allosteric modulation can affect channel gating and conductance without directly blocking the pore. nih.gov Theoretical modeling could be employed to identify potential allosteric sites on known drug targets that could accommodate this molecule.
Chemical Scaffold for Combinatorial Library Synthesis
The this compound structure is an excellent starting point for the synthesis of a combinatorial library to explore structure-activity relationships (SAR) and identify new lead compounds. The 1,4-diazepane ring offers multiple points for diversification.
The secondary amine at the 4-position of the diazepane ring is a prime handle for modification. It can be acylated, alkylated, or used in reductive amination reactions with a wide variety of aldehydes and ketones. This would allow for the introduction of diverse functional groups to probe interactions with different regions of a target's binding site.
Furthermore, modifications could be made to the benzoyl moiety, although this would be more synthetically challenging. For example, the trifluoromethyl groups could be replaced with other electron-withdrawing or lipophilic groups to fine-tune the electronic and steric properties of the molecule.
Table 4: Proposed Combinatorial Library Based on the this compound Scaffold
| R-Group at N-4 | R-Group Source | Potential Interactions to Probe |
|---|---|---|
| Alkyl chains of varying lengths | Alkyl halides | Hydrophobic interactions |
| Aryl and heteroaryl groups | Aryl halides (via Buchwald-Hartwig amination) | π-stacking and aromatic interactions |
| Amides with diverse substituents | Carboxylic acids (via amide coupling) | Hydrogen bonding and polar interactions |
Solid-Phase Synthesis Techniques for Derivative Generation
The generation of derivatives of this compound can be efficiently achieved through solid-phase synthesis (SPS). This methodology offers significant advantages over traditional solution-phase synthesis, including the simplification of purification processes and the potential for automation. crsubscription.com A general strategy for the solid-phase synthesis of a library of this compound derivatives would likely involve the initial immobilization of a suitable building block onto a solid support.
One plausible approach would be to anchor a protected 1,4-diazepane scaffold to the resin. Subsequent diversification could be achieved by reacting the free amine with a variety of acylating agents, including the 3,5-bis(trifluoromethyl)benzoyl chloride, to yield the parent compound, or other substituted benzoyl chlorides to generate analogues. Further diversity can be introduced by utilizing different building blocks for the diazepine ring itself. For instance, the synthesis could start with a resin-bound amino acid, which is then elaborated to form the diazepine ring. This approach allows for the introduction of substituents at various positions on the heterocyclic core.
A key consideration in the solid-phase synthesis of such derivatives is the choice of linker, which connects the growing molecule to the solid support. The linker must be stable to the reaction conditions used during the synthesis but cleavable under specific conditions to release the final product. The development of novel linkers has expanded the scope of solid-phase synthesis to include a wider range of chemical transformations.
The following table outlines a theoretical solid-phase synthesis workflow for generating derivatives of this compound.
| Step | Description | Reagents and Conditions |
| 1. Resin Functionalization | Attachment of a suitable linker to the solid support. | e.g., Polystyrene resin, linker molecule, activating agents. |
| 2. Immobilization | Covalent attachment of a protected 1,4-diazepane precursor to the linker. | Protected 1,4-diazepane, coupling agents (e.g., DIC, HOBt). |
| 3. Deprotection | Removal of the protecting group from the nitrogen atom to be acylated. | Deprotecting agent specific to the protecting group used. |
| 4. Acylation/Diversification | Reaction with 3,5-bis(trifluoromethyl)benzoyl chloride or other acylating agents. | Acyl chloride, base (e.g., DIEA), solvent (e.g., DMF). |
| 5. Cleavage | Release of the final compound from the solid support. | Cleavage cocktail (e.g., TFA-based). |
| 6. Purification | Purification of the cleaved product. | High-performance liquid chromatography (HPLC). |
This modular approach allows for the systematic generation of a library of related compounds, which can then be screened for desired biological activities.
Diversity-Oriented Synthesis (DOS) Approaches
Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse and complex small molecules for high-throughput screening. acs.org DOS aims to explore a wider range of chemical space than traditional target-oriented synthesis. For the 1,4-diazepane scaffold, DOS approaches can be envisioned to generate a wide array of derivatives with varied stereochemistry and substituent patterns.
A DOS strategy for this compound derivatives could begin with a set of simple, readily available starting materials that are subjected to a series of branching reaction pathways. nih.gov For example, a key intermediate could be a linear precursor that can undergo different cyclization reactions to afford not only the 1,4-diazepane ring but also other related heterocyclic systems. By varying the reaction conditions or the nature of the substrates, a diverse collection of molecular scaffolds can be produced.
The 3,5-bis(trifluoromethyl)benzoyl moiety can be introduced at different stages of the synthesis, either as an initial building block or as a final modification step. The latter approach would allow for the creation of a library of diazepane cores that can then be acylated with a range of benzoyl chlorides, further increasing the diversity of the final products. The use of multicomponent reactions is also a hallmark of DOS, as they can rapidly generate complexity from simple starting materials in a single step. nih.gov
The following table illustrates a conceptual DOS approach for generating diverse diazepine-based scaffolds.
| Strategy | Description | Potential Outcomes |
| Scaffold Diversity | Employing different cyclization strategies from a common precursor. | Formation of 1,4-diazepanes, piperazines, and other N-heterocycles. |
| Stereochemical Diversity | Use of chiral building blocks or asymmetric catalysts. | Generation of enantiomerically pure or enriched compounds. |
| Appendage Diversity | Introduction of various substituents on the scaffold. | A wide range of functional groups at multiple positions. |
| Multicomponent Reactions | Combining three or more starting materials in a single reaction. | Rapid access to complex and diverse structures. |
Application in Material Science Research (Theoretical)
The unique structural features of this compound suggest its potential utility in the field of material science, particularly in the design of self-assembling systems and supramolecular architectures.
Investigation as a Component in Self-Assembled Systems
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The 3,5-bis(trifluoromethyl)phenyl group is known to participate in specific intermolecular interactions, such as halogen bonding and π-π stacking, which can drive self-assembly processes. rsc.orgnih.gov Computational studies on related molecules, such as 3,5-bis(trifluoromethyl)benzylamine (B151408) phenylalanine, have shown their ability to form nanotubes through self-assembly, driven by hydrogen bonding and other non-covalent forces. researchgate.net
Theoretically, this compound could be designed to self-assemble into various nanostructures, such as nanofibers, nanotubes, or vesicles. The diazepine ring provides a flexible yet constrained backbone, while the bis(trifluoromethyl)benzoyl group can direct the assembly through specific interactions. The presence of two nitrogen atoms in the diazepine ring also offers sites for hydrogen bonding, which can further stabilize the self-assembled structures. By modifying the substituents on the diazepine ring, it may be possible to tune the morphology and properties of the resulting nanomaterials.
Potential in Supramolecular Chemistry
Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions. The 3,5-bis(trifluoromethyl)phenyl motif is a "privileged" structural element in the development of organocatalysts that function through hydrogen bonding. rsc.org This suggests that this compound could act as a building block for the construction of more complex supramolecular assemblies.
The electron-deficient aromatic ring of the bis(trifluoromethyl)benzoyl group can participate in anion-π interactions, making it a potential receptor for anionic guest species. The amide linkage provides a hydrogen bond donor and acceptor site, which can be exploited for the recognition of complementary molecules. Furthermore, the 1,4-diazepane scaffold can be functionalized with additional recognition motifs to create highly selective host molecules for a variety of guests. The interplay of these different non-covalent interactions could lead to the formation of well-defined supramolecular complexes with potential applications in sensing, catalysis, and molecular recognition.
Future Research Trajectories and Interdisciplinary Opportunities for 1 3,5 Bis Trifluoromethyl Benzoyl 1,4 Diazepane
The unique structural characteristics of 1-[3,5-bis(trifluoromethyl)benzoyl]-1,4-diazepane, which combines a flexible seven-membered diazepane ring with a benzoyl group heavily substituted with trifluoromethyl moieties, position it as a compound of significant interest for future scientific exploration. The trifluoromethyl groups are known to enhance metabolic stability and lipophilicity in organic compounds, which is a crucial aspect of modern drug design. ccspublishing.org.cnjelsciences.com The 1,4-diazepane core is a recognized scaffold in medicinal chemistry. nih.govmdpi.com The convergence of these features suggests that a forward-looking research agenda should focus on leveraging interdisciplinary approaches to unlock the full potential of this molecule.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-[3,5-Bis(trifluoromethyl)benzoyl]-1,4-diazepane, and what reaction conditions optimize yield?
- Methodological Answer : The compound is synthesized via nucleophilic acyl substitution, where 3,5-bis(trifluoromethyl)benzoyl chloride reacts with 1,4-diazepane. Key steps include:
- Using anhydrous acetonitrile or dichloromethane as solvents to minimize hydrolysis.
- Adding a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts and drive the reaction .
- Refluxing for 4–6 hours under inert gas (N₂/Ar) to prevent oxidation. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of diazepane to benzoyl chloride) and low-temperature initiation (0–5°C) to control exothermicity .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient (70:30 to 90:10) to assess purity (>95% target peak area).
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., trifluoromethyl peaks at δ ~120–125 ppm in ¹⁹F NMR) and FT-IR (amide C=O stretch at ~1650 cm⁻¹). Mass spectrometry (ESI-MS) should show [M+H]⁺ at m/z 369.1 .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Lyophilization is advised for long-term storage (>6 months). Avoid exposure to moisture or oxidizing agents, as the trifluoromethyl groups may hydrolyze to carboxylic acids under acidic/alkaline conditions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., GPCRs)?
- Methodological Answer :
- Perform molecular docking (AutoDock Vina or Schrödinger Suite) using the crystal structure of target receptors (e.g., PDB ID 6CM4 for serotonin receptors).
- Parameterize the trifluoromethyl groups with CHARMM force fields to account for hydrophobic interactions.
- Validate predictions with SPR (surface plasmon resonance) assays to measure binding kinetics (Kd values). Discrepancies between computational and experimental results may arise from solvent effects or protonation state variations .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity.
- Dose-Response Repetition : Conduct triplicate experiments with blinded analysis to minimize bias.
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers. For example, conflicting IC₅₀ values in kinase inhibition assays may stem from differences in ATP concentrations or incubation times .
Q. How can factorial design optimize reaction parameters for scalable synthesis?
- Methodological Answer :
- Apply a 2<sup>k</sup> factorial design to test variables: temperature (25°C vs. 60°C), solvent (acetonitrile vs. THF), and catalyst (none vs. DMAP).
- Analyze main effects and interactions via ANOVA. For example, DMAP may reduce reaction time but increase purification complexity.
- Response surface methodology (RSM) can model non-linear relationships, such as solvent polarity effects on yield .
Methodological Frameworks for Research Design
Q. How to integrate theoretical frameworks (e.g., QSAR) into mechanistic studies of this compound?
- Methodological Answer :
- Develop a quantitative structure-activity relationship (QSAR) model using descriptors like logP, molar refractivity, and H-bond acceptor count.
- Validate with leave-one-out cross-validation (LOOCV) to ensure robustness. For instance, high logP values (>3.5) may correlate with increased blood-brain barrier permeability but reduced solubility .
Q. What protocols ensure reproducibility in spectral data interpretation across labs?
- Methodological Answer :
- Adopt standardized NMR referencing (e.g., TMS in CDCl₃) and publish raw FID files in repositories like Zenodo.
- Use collaborative platforms (e.g., NMRium) for peer validation of peak assignments, particularly for overlapping signals in the diazepane ring (δ 3.2–3.8 ppm) .
Contradiction Analysis and Validation
Q. How to address discrepancies in reported cytotoxicity profiles between in vitro and in vivo models?
- Methodological Answer :
- Test metabolite stability via LC-MS to identify degradation products (e.g., hydrolyzed benzoyl groups) that may alter toxicity.
- Use human liver microsome assays to predict hepatic clearance. For example, rapid metabolism in vivo may explain lower observed cytotoxicity compared to static in vitro models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
